molecular formula C16H19N3O2S B2359390 N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide CAS No. 422527-42-2

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

Cat. No.: B2359390
CAS No.: 422527-42-2
M. Wt: 317.41
InChI Key: CMOUYBYKFLRRNF-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 This compound is known for its unique structure, which includes a quinazolinone core and a cyclohexyl group

Chemical Reactions Analysis

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group or reduce the sulfanylidene group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexyl group or other substituents can be replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide can be compared with other quinazolinone derivatives, such as:

    2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide: Lacks the cyclohexyl group, which may affect its binding properties and biological activity.

    N-cyclohexyl-2-(4-oxo-1H-quinazolin-3-yl)acetamide: Similar structure but without the sulfanylidene group, which may influence its reactivity and applications.

The presence of the cyclohexyl group and the sulfanylidene group in this compound makes it unique and potentially more versatile in various applications.

Properties

CAS No.

422527-42-2

Molecular Formula

C16H19N3O2S

Molecular Weight

317.41

IUPAC Name

N-cyclohexyl-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide

InChI

InChI=1S/C16H19N3O2S/c20-14(17-11-6-2-1-3-7-11)10-19-15(21)12-8-4-5-9-13(12)18-16(19)22/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,22)

InChI Key

CMOUYBYKFLRRNF-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S

solubility

not available

Origin of Product

United States

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